5-Fluoro-2-mercaptobenzoic acid

Catalog No.
S1491822
CAS No.
120121-07-5
M.F
C7H5FO2S
M. Wt
172.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-mercaptobenzoic acid

CAS Number

120121-07-5

Product Name

5-Fluoro-2-mercaptobenzoic acid

IUPAC Name

5-fluoro-2-sulfanylbenzoic acid

Molecular Formula

C7H5FO2S

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C7H5FO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10)

InChI Key

WSOZOINWBSJTER-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)O)S

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)S
  • Origin: This compound can be synthesized in a laboratory setting from various starting materials [].
  • Significance: Researchers are investigating its potential applications due to the presence of both a fluorine atom and a thiol group (SH) in its structure, which can be useful for modifying the properties of other molecules [, ].

Molecular Structure Analysis

5-Fluoro-2-mercaptobenzoic acid has the following chemical formula: C7H5FO2S. Its structure consists of a benzene ring (six-membered carbon ring) with a fluorine atom attached at the 5th position and a thiol group (-SH) attached at the 2nd position []. The presence of the fluorine atom can alter the electronic properties of the molecule, while the thiol group allows it to participate in various chemical reactions [].


Chemical Reactions Analysis

Synthesis of 5-fluoro-2-mercaptobenzoic acid can be achieved through different methods. One reported route involves reacting 2-fluoro-5-nitrobenzoic acid with a sulfur-containing reagent [].


Physical And Chemical Properties Analysis

Some reported properties of 5-Fluoro-2-mercaptobenzoic acid include []:

  • Melting point: 137-142 °C (literature value)
  • Assay: 96% (commercial product)

Medicinal Chemistry:

  • Drug discovery and development: 5-F-2-MBA has been used as a building block in the synthesis of novel bioactive molecules with potential therapeutic applications. For example, researchers have synthesized 5-F-2-MBA derivatives with anti-inflammatory and analgesic properties.
  • Radiopharmaceutical development: 5-F-2-MBA can be labeled with radioactive isotopes, making it a potential radiotracer for imaging studies in vivo [].

Materials Science:

  • Crystal engineering: 5-F-2-MBA can self-assemble into well-defined crystals due to the presence of hydrogen bonding interactions between the carboxylic acid and thiol groups. This property makes it useful for studying crystal growth processes and designing new functional materials.
  • Organic electronics: 5-F-2-MBA derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their interesting optoelectronic properties.

Environmental Science:

  • Chemical modification of biomolecules: 5-F-2-MBA can be used to modify biomolecules, such as proteins and enzymes, to improve their stability or introduce new functionalities. This technique is being explored for various applications, including biosensing and biocatalysis.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-mercaptobenzoic acid

Dates

Modify: 2023-08-15

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